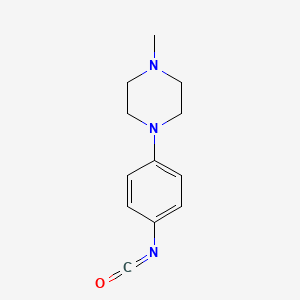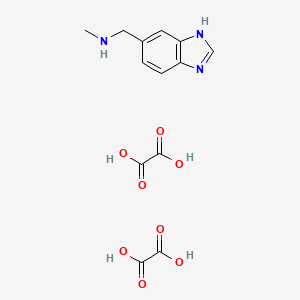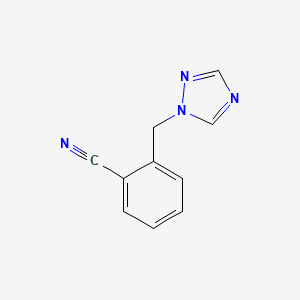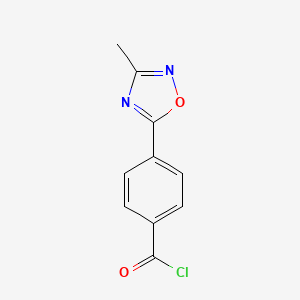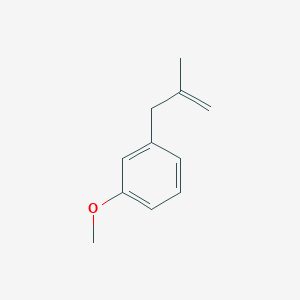
3-(3-Methoxyphenyl)-2-methyl-1-propene
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-2-methyl-1-propene is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a propene chain with a methyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene typically involves the alkylation of 3-methoxybenzaldehyde with a suitable alkylating agent. One common method is the Wittig reaction, where 3-methoxybenzaldehyde reacts with a phosphonium ylide to form the desired propene derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation and subsequent reactions. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Methoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(3-methoxyphenyl)-2-methylpropane. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents such as halogens, nitro groups, or alkyl groups. Reagents like bromine or nitric acid are typically used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: 3-(3-Methoxyphenyl)-2-methylpropanal or 3-(3-Methoxyphenyl)-2-methylpropanoic acid.
Reduction: 3-(3-Methoxyphenyl)-2-methylpropane.
Substitution: 3-(3-Bromomethoxyphenyl)-2-methyl-1-propene.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(3-Methoxyphenyl)-2-methyl-1-propene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Researchers explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent by modifying its structure to enhance efficacy and reduce toxicity.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and polymers. Its aromatic properties contribute to the development of new materials with desirable physical and chemical characteristics.
Mécanisme D'action
The mechanism by which 3-(3-Methoxyphenyl)-2-methyl-1-propene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, its derivatives might inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Molecular Targets and Pathways:
Enzymes: Cyclooxygenase (COX) enzymes in anti-inflammatory applications.
Receptors: G-protein coupled receptors (GPCRs) in various signaling pathways.
Comparaison Avec Des Composés Similaires
3-(4-Methoxyphenyl)-2-methyl-1-propene: Similar structure but with the methoxy group in the para position.
3-(3-Hydroxyphenyl)-2-methyl-1-propene: Hydroxy group instead of methoxy, affecting its reactivity and biological activity.
3-(3-Methoxyphenyl)-2-methyl-1-butene: Longer alkyl chain, which may influence its physical properties and applications.
Uniqueness: 3-(3-Methoxyphenyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the methoxy group and the presence of the propene chain make it distinct from other similar compounds, potentially offering unique advantages in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-methoxy-3-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-6,8H,1,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQZCKBQPZGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606506 | |
| Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68383-29-9 | |
| Record name | 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


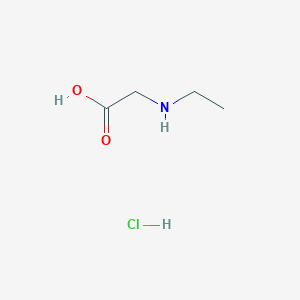

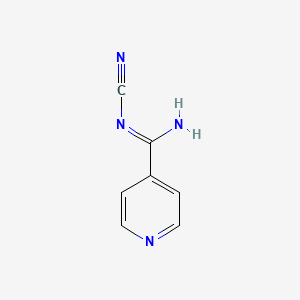
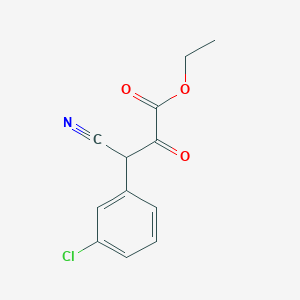
![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)
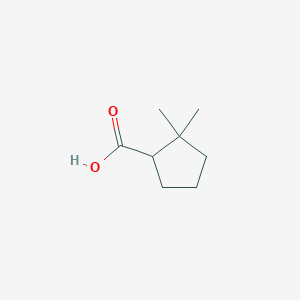
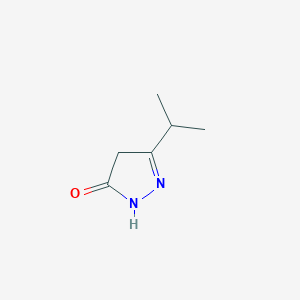
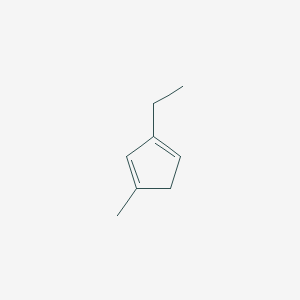
![4'-(Carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612099.png)
